Deoxynyboquinone

Descripción general

Descripción

Deoxinyboquinona es una molécula pequeña natural descubierta en actinomicetos marinos. Ha ganado una atención significativa debido a su potente actividad antitumoral y su capacidad para matar selectivamente las células cancerosas induciendo necrosis programada. Este compuesto es particularmente eficaz en el objetivo de la enzima redox NAD(P)H:quinona oxidorreductasa 1 (NQO1), lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Deoxinyboquinona se puede sintetizar a través de un enfoque modular que implica varios pasos clave. La síntesis generalmente incluye tres reacciones de acoplamiento mediadas por paladio. El proceso comienza con la preparación de intermediarios, que luego se acoplan para formar el producto final. Las condiciones de reacción a menudo implican el uso de disolventes secos, aminas recién destiladas y técnicas estándar de Schlenk bajo una atmósfera inerte .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la deoxinyboquinona no están ampliamente documentados, la síntesis escalable desarrollada en entornos de investigación se puede adaptar para la producción a gran escala. Esto implica optimizar las condiciones de reacción y utilizar técnicas de purificación eficientes para garantizar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La deoxinyboquinona experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la alquilación. Una reacción notable es su biorreducción a una semiquinona, que luego se reoxida por oxígeno molecular para formar superóxido, lo que lleva a la muerte celular .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran deoxinyboquinona incluyen N-acetilcisteína, que reacciona con el compuesto para formar amidas α, β-insaturadas. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para asegurar la formación del producto deseado .

Productos principales: Los productos principales formados a partir de las reacciones de deoxinyboquinona incluyen especies reactivas de oxígeno (ROS) y otros intermediarios que contribuyen a su actividad antitumoral. Estos productos juegan un papel crucial en la inducción de estrés oxidativo y muerte celular en las células cancerosas .

Aplicaciones Científicas De Investigación

Deoxynyboquinone (DNQ) is a compound that has garnered significant attention for its antitumor and anti-inflammatory properties . DNQ is a substrate of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), and its cytotoxic effects are dependent on NQO1 activity .

Scientific Research Applications

Antitumor Activity:

- DNQ has demonstrated potent antitumor activity against a wide spectrum of cancer cells in an NQO1-dependent manner .

- It induces programmed necrosis in solid tumors by targeting NQO1 .

- DNQ's lethality relies on NQO1-dependent futile redox cycling, which consumes oxygen and generates reactive oxygen species (ROS) .

- Elevated ROS levels lead to extensive DNA lesions, PARP1 hyperactivation, and severe NAD+/ATP pool decreases, ultimately causing programmed necrosis .

- In preclinical studies, DNQ has shown significant efficacy against therapeutically challenging solid tumors, such as pancreatic and lung cancers .

- DNQ is considerably more potent than β-lapachone, with some studies reporting it to be 20- to 100-fold more effective with a significantly enhanced therapeutic window in human breast, prostate, and pancreatic cancer models in vitro .

- A study showed the equivalent antitumor efficacy of this compound to β-lapachone, but at a 6-fold greater potency .

Anti-inflammatory Effects:

- DNQ exhibits potent anti-inflammatory capacity by activating the Nrf2 signaling pathway .

- It activates Nrf2 through alkylation and ubiquitination of the Keap1-Kelch domain .

- DNQ loses its anti-inflammatory capacity when site mutation of Keap1 at Cys489 occurs .

This compound Derivatives:

- To enhance the curative potential of NQO1 bioactivatable drugs, a novel DNQ derivative termed isopentyl-deoxynyboquinone (IP-DNQ) was developed .

- IP-DNQ treatment significantly increased reactive oxygen species generation, leading to double-strand break (DSB) formation, PARP1 hyperactivation, and catastrophic energy loss .

- IP-DNQ induces both apoptosis and programmed necrosis events, distinguishing it from other NQO1 bioactivatable drugs .

- IP-DNQ monotherapy demonstrated significant antitumor efficacy and extended mice survival in A549 orthotopic xenograft models .

- In mice, IP-DNQ levels were significantly elevated in the plasma and tumor compared with IB-DNQ levels .

Case Studies

- Lung Cancer: DNQ has shown significant efficacy against orthotopic Lewis lung carcinoma (LLC) in mice . A study revealed that IP-DNQ monotherapy demonstrated significant antitumor efficacy and extended mice survival in A549 orthotopic xenograft models .

- Breast, Prostate, and Pancreatic Cancer Models: In vitro studies have shown that DNQ has a significantly enhanced therapeutic window in human breast, prostate, and pancreatic cancer models .

- A549 Cells: PARP1 hyperactivation induced by this compound in A549 cells was accompanied by dramatic NAD+ and ATP losses .

Data Table

Mecanismo De Acción

El mecanismo de acción de la deoxinyboquinona implica su objetivo selectivo de la enzima NQO1. Al ingresar a las células cancerosas, la deoxinyboquinona se somete a un ciclo redox inútil, consumiendo oxígeno y generando especies reactivas de oxígeno extensas. Los niveles elevados de ROS causan lesiones en el ADN, hiperactivación de PARP1 y agotamiento severo de NAD+/ATP, lo que lleva a la necrosis programada dependiente de Ca2±. Este mecanismo es exclusivo de los fármacos bioactivados por NQO1 y es responsable de la potente actividad antitumoral del compuesto .

Comparación Con Compuestos Similares

La deoxinyboquinona a menudo se compara con otros compuestos activados por NQO1, como la β-lapachona. Si bien ambos compuestos se dirigen a la enzima NQO1 e inducen necrosis programada, la deoxinyboquinona exhibe una mayor potencia y selectividad. Otros compuestos similares incluyen estreptonigrina, menadiona y mitomicina C, que también se someten a biorreducción mediada por NQO1 pero con diferentes grados de eficacia .

Lista de compuestos similares:

- β-lapachona

- Estreptonigrina

- Menadiona

- Mitomicina C

En conclusión, la deoxinyboquinona es un compuesto notable con un potencial significativo en la terapia contra el cáncer y otras aplicaciones de investigación científica. Su mecanismo de acción único y su alta selectividad lo convierten en una herramienta valiosa en la lucha contra el cáncer.

Actividad Biológica

Deoxynyboquinone (DNQ) is a potent antineoplastic agent that has garnered significant attention in cancer research due to its unique mechanism of action and high potency against various cancer cell lines. This article explores the biological activity of DNQ, focusing on its mechanisms, efficacy, and potential therapeutic applications.

This compound operates primarily through its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a critical role in the bioactivation of DNQ, leading to a series of biochemical events that culminate in cancer cell death.

- NQO1-Dependent Redox Cycling : DNQ undergoes a futile redox cycle upon activation by NQO1, which results in the consumption of oxygen and the generation of reactive oxygen species (ROS). This process leads to extensive oxidative stress within the cell, causing significant DNA damage and hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1) .

- Cell Death Pathways : The accumulation of ROS and subsequent DNA lesions trigger programmed necrosis, a form of cell death that is distinct from apoptosis. Notably, this mechanism is independent of caspase activation and does not rely on p53 status or other common signaling pathways associated with cell survival .

- Potency Comparison : Research indicates that DNQ exhibits 20- to 100-fold greater potency than β-lapachone, another NQO1 substrate. In vitro studies have shown IC50 values ranging from 16 to 210 nM across various cancer cell lines, highlighting its effectiveness even under hypoxic conditions .

Efficacy in Cancer Models

The antitumor efficacy of DNQ has been demonstrated across multiple cancer types, including lung, breast, and pancreatic cancers.

- In Vitro Studies : DNQ has shown remarkable cytotoxicity in NQO1-positive cancer cells. For instance, treatment with DNQ resulted in significant cell death in A549 lung cancer cells, with the lethality being markedly reduced in NQO1-deficient cells .

- In Vivo Studies : In animal models, DNQ demonstrated comparable antitumor effects to β-lapachone but at a significantly lower dosage (6-fold greater potency). This was evidenced by substantial tumor regression in orthotopic models of Lewis lung carcinoma .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of DNQ as a therapeutic agent:

- A recent study highlighted the development of a novel derivative, isopentyl-deoxynyboquinone (IP-DNQ), which exhibited enhanced efficacy and reduced side effects compared to DNQ. IP-DNQ induced both apoptosis and programmed necrosis in NQO1-positive cancer cells, demonstrating its potential as a more effective treatment option .

- Another investigation reported that pretreatment with antioxidants could mitigate the cytotoxic effects of DNQ, suggesting that careful management of oxidative stress may enhance therapeutic outcomes while minimizing toxicity .

Summary Table of Biological Activity

| Property | This compound (DNQ) | β-Lapachone |

|---|---|---|

| Mechanism | NQO1-dependent redox cycling | NQO1-dependent redox cycling |

| IC50 Range (nM) | 16 - 210 | Not specified |

| Potency Comparison | 20-100 times more potent | Reference for comparison |

| Cell Death Mechanism | Programmed necrosis | Programmed necrosis |

| Efficacy in Tumors | High efficacy in solid tumors | Moderate efficacy |

Propiedades

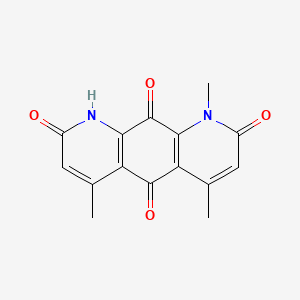

IUPAC Name |

1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYPAIRTXRKKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.